Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2-methoxy-3-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-5-6-9-12(16-8(2)17)11(15)7-10(13(9)19-3)14(18)20-4/h5,7H,1,6H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVCKOOCUWGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1CC=C)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate typically involves the following steps:
Esterification: The starting material, 4-acetamido-3-allyl-5-chloro-2-methoxybenzoic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for epoxidation.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate has the following molecular characteristics:
- Molecular Formula : C12H14ClNO4
- Molecular Weight : 273.70 g/mol
- CAS Number : 4093-31-6
The compound features an acetamido group, a chloro substituent, and a methoxy group attached to a benzoate structure, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of methyl 4-acetamido compounds exhibit antimicrobial properties. The chloro and methoxy groups enhance the interaction with bacterial cell membranes, leading to increased efficacy against various pathogens. Studies have shown that modifications in the structure can lead to improved potency against resistant strains of bacteria.
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of this compound. The acetamido group can interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. In vitro assays have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for therapeutic applications .
Synthetic Organic Chemistry
Precursor for Synthesis
this compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential building block in organic synthesis .
Reactions and Mechanisms
The compound can undergo several chemical reactions:
- Nucleophilic Substitution : The chloro group can be substituted with different nucleophiles, allowing for the creation of diverse derivatives.
- Allylic Rearrangements : The presence of the allyl group can facilitate rearrangements under specific conditions, leading to new structural variants that may possess unique properties .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University assessed the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Derivatives
In a recent publication, scientists synthesized various derivatives of this compound by modifying the acetamido group. These derivatives were tested for their anti-inflammatory activity, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the allyl and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness arises from its combination of substituents. Below is a comparative analysis with closely related analogs, focusing on substituent variations, physicochemical properties, and applications.
Structural Similarity and Key Differences
Table 1: Structural Comparison of Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate and Analogs
*Similarity scores (0–1 scale) are derived from structural fingerprint comparisons .
Impact of Substituents on Properties
Allyl Group (Position 3): The 3-allyl group distinguishes the target compound from analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
Chloro Substituent (Position 5): The 5-Cl group increases molecular weight and lipophilicity compared to non-chlorinated analogs (e.g., Methyl 4-acetamido-2-methoxybenzoate). Chlorination typically improves metabolic stability but may introduce toxicity concerns .
Methoxy vs. Hydroxy (Position 2) :
Methoxy groups generally confer greater chemical stability and reduced acidity compared to hydroxy groups. For instance, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate may exhibit higher solubility in polar solvents due to hydrogen bonding from the -OH group .
Ester Group Variations : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) may hydrolyze more slowly than methyl esters under physiological conditions, affecting bioavailability .
Biological Activity
Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate, identified by its CAS number 129529-37-9, is a compound that has garnered attention for its potential biological activities. This article details its synthesis, biological properties, and relevant case studies, supported by research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.73 g/mol. The compound features an acetamido group, a chloro substituent, and a methoxy group, contributing to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoate compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests demonstrated moderate to high activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
Case Study 1: Synthesis and Evaluation
A study conducted by Shaikh et al. involved the synthesis of various acetamide-linked compounds, including derivatives similar to this compound. These compounds were assessed for their anti-tubercular activity using the L–J agar method. The findings indicated that several synthesized compounds exhibited MIC values comparable to established anti-tubercular drugs like Rifampicin .
Case Study 2: Structure Activity Relationship (SAR)
Research focusing on the structure–activity relationship of benzoic acid derivatives has provided insights into the biological mechanisms at play. The presence of the chloro and methoxy groups was found to enhance antimicrobial activity significantly. This suggests that modifications in the chemical structure can lead to improved efficacy against pathogens .
Table 1: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for Methyl 4-acetamido-3-allyl-5-chloro-2-methoxybenzoate?
The compound can be synthesized via coupling reactions involving 4-amino-5-chloro-2-methoxybenzoic acid derivatives (precursor synthesis) followed by functionalization. For example, glycine benzyl ester coupling with the benzoic acid derivative and subsequent catalytic hydrogenation has been used for analogous metabolites . Allylation can be achieved via nucleophilic substitution or transition metal-catalyzed cross-coupling. Key intermediates, such as methyl 2-amino-5-chlorobenzoate, require controlled reduction of nitro groups (e.g., using SnCl₂ in HCl/ethyl acetate) to avoid over-reduction or side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : The methoxy (δ ~3.8–4.0 ppm), acetamido (δ ~2.1 ppm for CH₃, δ ~8.0 ppm for NH), and allyl (δ ~5.0–6.0 ppm for vinyl protons) groups provide distinct signals. Chlorine substituents influence aromatic proton splitting .
- X-ray Crystallography : Analogous structures (e.g., methyl 2-acetamido-5-chlorobenzoate) reveal planar aromatic rings with intramolecular hydrogen bonds between acetamido and methoxy groups, critical for stability .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl).
Advanced Research Questions
Q. How does the allyl substituent influence reactivity and biological activity compared to bromo or methoxy analogs?
The allyl group introduces steric hindrance and potential for electrophilic addition or radical reactions, differing from bromo (electrophilic substitution) or methoxy (electron-donating) groups. For example:
Q. What analytical strategies resolve impurities like 4-amino-5-chloro-2-methoxybenzoic acid during synthesis?
- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Impurities elute earlier due to higher polarity (e.g., 4-amino-5-chloro-2-methoxybenzoic acid at ~4.2 min vs. target compound at ~9.5 min) .
- LC-MS : Monitor for [M+H]⁺ at m/z 328.05 (target) vs. m/z 216.02 (impurity).
- Recrystallization : Ethanol/water mixtures (7:3) selectively precipitate the target compound .
Q. How can computational modeling predict the compound's interaction with dopamine D₂ and serotonin 5-HT₃ receptors?
- Docking Studies : The acetamido and chloro groups form hydrogen bonds with D₂ receptor residues (e.g., Asp114), while the allyl group occupies hydrophobic pockets. For 5-HT₃, the methoxy group may interact with Trp183 via π-π stacking .
- MD Simulations : Allyl flexibility allows conformational adaptation during binding, unlike rigid bromo analogs .
Methodological Guidance
- Synthetic Optimization : Use Pd-catalyzed allylation (e.g., Pd(OAc)₂, PPh₃) to minimize byproducts. Monitor reaction progress via TLC (hexane/EtOAc 3:1) .
- Crystallization : Slow evaporation from dichloromethane/hexane yields single crystals suitable for XRD .
- Biological Assays : Radioligand binding assays (³H-spiperone for D₂, ³H-GR65630 for 5-HT₃) with HEK293-expressed receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
